2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide
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Overview
Description
2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, an isonicotinamide moiety, and a methoxyethoxy group, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-(2-methoxyethoxy)pyridin-3-ylmethanamine with isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by the functional groups present in the molecule, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyethoxy)pyridin-3-ylmethanamine
- N-(pyridin-3-ylmethyl)isonicotinamide
- 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide
Uniqueness
2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-7-8-21-14-9-13(4-6-17-14)15(19)18-11-12-3-2-5-16-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWKFDTWYNJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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